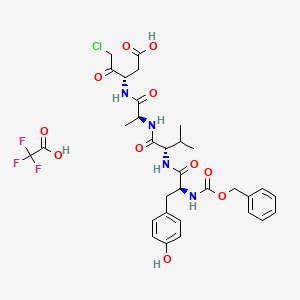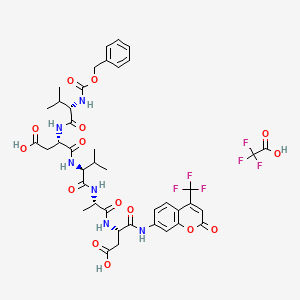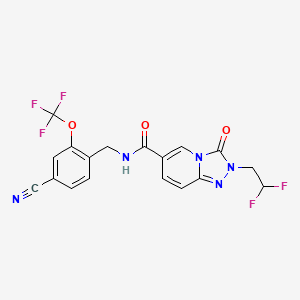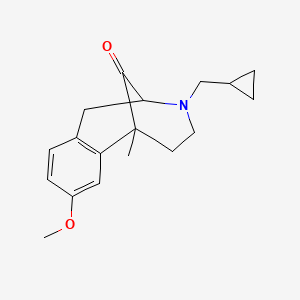![molecular formula C24H30Cl3N3O B10799446 (5R)-2-[(3,4-dichlorophenyl)methyl]-N-[(4-methylphenyl)methyl]-2,7-diazaspiro[4.5]decane-7-carboxamide;hydrochloride](/img/structure/B10799446.png)
(5R)-2-[(3,4-dichlorophenyl)methyl]-N-[(4-methylphenyl)methyl]-2,7-diazaspiro[4.5]decane-7-carboxamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GSK2850163 hydrochloride is a novel inhibitor of inositol-requiring enzyme-1 alpha (IRE1α). It is known for its ability to inhibit both the kinase activity and RNA enzyme activity of IRE1α with IC50 values of 20 nanomolar and 200 nanomolar, respectively . This compound has shown significant potential in scientific research, particularly in the study of endoplasmic reticulum stress and related cellular processes.
Preparation Methods
The synthesis of GSK2850163 hydrochloride involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The mother liquor preparation method involves dissolving 2 milligrams of the drug in 50 microliters of dimethyl sulfoxide, resulting in a mother liquor concentration of 40 milligrams per milliliter . Industrial production methods for this compound are not widely documented, but typically involve large-scale synthesis and purification processes to ensure high purity and yield.
Chemical Reactions Analysis
GSK2850163 hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common reagents and conditions used in these reactions include dimethyl sulfoxide, hydrogen peroxide, sodium borohydride, and various solvents and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
GSK2850163 hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of IRE1α and its effects on cellular processes.
Biology: It is used to investigate the role of IRE1α in endoplasmic reticulum stress and the unfolded protein response.
Medicine: It has potential therapeutic applications in diseases related to endoplasmic reticulum stress, such as cancer and neurodegenerative disorders.
Industry: It is used in the development of new drugs and therapeutic agents targeting IRE1α.
Mechanism of Action
GSK2850163 hydrochloride exerts its effects by inhibiting the kinase activity and RNA enzyme activity of IRE1α. It interacts with the catalytic residues Lys599 and Glu612, displacing the kinase activation loop to the inactive DFG-out conformation . This rearrangement of the kinase domain-dimer interface results in the RNA enzyme domains rotating away from each other, thereby inhibiting the RNA enzyme activity. This inhibition reduces the autophosphorylation of IRE1α and decreases the transcriptional activity of XBP1, a key regulator of the unfolded protein response.
Comparison with Similar Compounds
GSK2850163 hydrochloride is unique in its dual inhibition of both the kinase and RNA enzyme activities of IRE1α. Similar compounds include:
STF-083010: A selective inhibitor of the IRE1α endonuclease.
MKC9989: An inhibitor of hydroxy aryl aldehydes that also inhibits IRE1α.
IXA4: A highly selective, non-toxic activator of IRE1/XBP1s.
These compounds differ in their specific targets and mechanisms of action, but all are involved in the regulation of IRE1α activity and the unfolded protein response.
Properties
Molecular Formula |
C24H30Cl3N3O |
|---|---|
Molecular Weight |
482.9 g/mol |
IUPAC Name |
(5R)-2-[(3,4-dichlorophenyl)methyl]-N-[(4-methylphenyl)methyl]-2,7-diazaspiro[4.5]decane-7-carboxamide;hydrochloride |
InChI |
InChI=1S/C24H29Cl2N3O.ClH/c1-18-3-5-19(6-4-18)14-27-23(30)29-11-2-9-24(17-29)10-12-28(16-24)15-20-7-8-21(25)22(26)13-20;/h3-8,13H,2,9-12,14-17H2,1H3,(H,27,30);1H/t24-;/m1./s1 |
InChI Key |
LVGWEPWHQGFBQD-GJFSDDNBSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)CNC(=O)N2CCC[C@@]3(C2)CCN(C3)CC4=CC(=C(C=C4)Cl)Cl.Cl |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)N2CCCC3(C2)CCN(C3)CC4=CC(=C(C=C4)Cl)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(2E,4E,6R)-N-[(1R,3S,3'S,5R,7S)-2'-hydroxy-6-oxospiro[4,8-dioxatricyclo[5.1.0.03,5]octane-2,5'-oxolane]-3'-yl]-4,6-dimethyldodeca-2,4-dienamide](/img/structure/B10799386.png)


![2-(3,4-dimethoxyphenyl)-5-hydroxy-7-[(2S,5S)-3,4,5-trihydroxy-6-[[(2R,5R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B10799409.png)
![6-methyl-12-[4-(4-methylpiperazin-1-yl)phenyl]-4-(1-methylpyrazol-4-yl)-3,5,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaene;hydrochloride](/img/structure/B10799411.png)
![2-amino-N-[(1R)-2-(1H-indol-3-yl)-1-[4-[(4-methoxyphenyl)methyl]-5-(2-phenylethyl)-1,2,4-triazol-3-yl]ethyl]acetamide](/img/structure/B10799418.png)

![6-Methyl-12-[4-(4-methylpiperazin-1-yl)phenyl]-4-(1-methylpyrazol-4-yl)-3,5,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaene](/img/structure/B10799436.png)
![N-[1-(3-cyclohexyl-3-hydroxypropyl)piperidin-4-yl]-N-(5-methylpyridin-2-yl)furan-2-carboxamide;hydrochloride](/img/structure/B10799452.png)
![13-Methyl-4-pyridin-3-yl-3,5-diazatricyclo[8.4.0.02,6]tetradeca-1(10),2(6),3,11,13-pentaene](/img/structure/B10799463.png)
